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Core Chemical and Application Data for Epalrestat-d5

The table below summarizes the key identified characteristics of Epalrestat-d5.

Property Specification | Characteristic

Chemical Name  (52)-5-[(2E)-2-Methyl-3-phenyl-d5-2-propen-1-ylidene]-4-oxo-2-thioxo-3-
thiazolidineacetic Acid [1]

Rel. CAS No. 82159-09-9 [1]

(Unlabelled)

Molecular C15HsDsNOs3S:2 [1]

Formula

Molecular 324.4 g/mol [1]

Weight

Primary Internal Standard for LC-MS/MS and UHPLC-MS/MS bioanalysis of Epalrestat [2].
Application Used for Analytical Method Development, Method Validation (AMV), and Quality

Control (QC) in ANDA or commercial production [1].

Solubility Data Information not located in current search results.
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Analytical Methodologies for Epalrestat Quantification

Epalrestat-d5 is designed as an internal standard to ensure accuracy in quantitative bioanalysis. The

following detailed UHPLC-MS/MS method exemplifies its application.

UHPLC-MS/MS Method for Human Plasma

This is a rapid, sensitive, and fully validated method for quantifying Epalrestat in human plasma using

Epalrestat-d5 as the internal standard [2].
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[e]

o

[e]

[e]

o

Sample Preparation: Protein precipitation with acetonitrile [2].
Chromatography:

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 ym) [2].
Mobile Phase: Acetonitrile and 2 mM ammonium acetate in water [2].
Elution: Gradient elution [2].

Run Time: 2.00 minutes [2].

Retention Time of Epalrestat: 0.92 minutes [2].

Mass Spectrometry Detection:

lonization: Electrospray lonization (ESI), negative ion mode [2].
Detection: Multiple Reaction Monitoring (MRM) [2].

Method Validation Parameters:

Linearity: 10.0 - 8,000 ng/mL (r =2 0.99) [2].
Precision: Within-run and between-run RSD < 9.3% [2].

o Accuracy: Within-run and between-run RE between -8.4% and 4.2% [2].

[e]

Recovery: High recovery rate with no significant matrix effects [2].

Reference LC-MS/MS Method for Rat Plasma

An earlier LC-MS/MS method also demonstrates the use of a stable isotope-labelled internal standard,

confirming the common practice this application is built upon.

e Sample Preparation: Protein precipitation [3].

¢ Chromatography: Reverse-phase column with 10mM ammonium acetate and acetonitrile using a
rapid gradient [3].
e Mass Spectrometry Detection:

[e]

Mode: Multiple Reaction Monitoring (MRM) [3].
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o Transition for Epalrestat: m/z 318 — 58 [3].
¢ Method Validation Parameters:
o Linearity: 2 - 5,000 ng/mL in rat plasma [3].
o Precision & Accuracy: Within-batch accuracy of 101.3-108.0% with precision of 3.0-12.3% [3].

Solubility and Physicochemical Properties of
Unlabelled Epalrestat

Specific solubility data for Epalrestat-d5 was not found. However, the properties of the unlabelled
compound (Epalrestat) provide a foundational understanding of its behavior, which is highly relevant for

handling the deuterated standard in laboratory preparations.

Property Details for Epalrestat (Unlabelled)

Molecular Formula C15H13NOs3S:2 [4] [5]

Molecular Weight 319.40 g/mol [4] [5]

Melting Point 210 °C [4]

Inherent Solubility Information not located in current search results.

Solubility Challenges Described as a "high hydrophobicity" molecule, indicating poor aqueous
solubility [6].

Solubility Improvement A cocrystal with caffeine was formed, which exhibited higher solubility and
Strategy faster dissolution than the parent drug material [7].

Pharmacological Context and Pathway

Epalrestat is an aldose reductase inhibitor, and its deuterated form is used in studies related to this
mechanism. The following diagram illustrates the polyol pathway that Epalrestat targets, which is central to

its role in diabetic complications.
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Diagram of the polyol pathway and Epalrestat's inhibitory action.

Research Implications and Future Directions

e Handling in the Lab: The documented hydrophobicity of unlabelled Epalrestat suggests that
Epalrestat-d5 will also have limited solubility in aqueous buffers [6]. You will likely need organic
solvents such as DMSO, acetonitrile, or ethanol to prepare stock solutions.

¢ Analytical Assurance: The successful application of Epalrestat-d5 as an internal standard in a
validated UHPLC-MS/MS method demonstrates its reliability for producing precise and accurate
bioanalytical data in complex matrices like human plasma [2].

e Exploring Solubility: The strategy of cocrystallization used to improve the solubility of the parent
compound could be a potential area of investigation for formulating the deuterated standard, should
its solubility prove to be a significant practical hurdle [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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